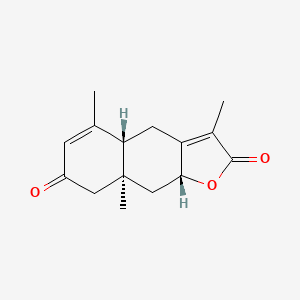

Chlorantholide C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4aR,8aS,9aR)-3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h4,12-13H,5-7H2,1-3H3/t12-,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQUXKMKKKGSSD-GZBFAFLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C[C@]2([C@H]1CC3=C(C(=O)O[C@@H]3C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316816 | |

| Record name | Chlorantholide C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1372558-35-4 | |

| Record name | Chlorantholide C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1372558-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorantholide C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Chlorantholide C from Chloranthus japonicus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorantholide C, a sesquiterpenoid lactone first identified in 1980, represents a class of natural products with potential therapeutic applications. Isolated from the medicinal plant Chloranthus japonicus, this compound has garnered interest for its biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols and quantitative data for researchers in natural product chemistry and drug development.

Introduction

Chloranthus japonicus, a perennial herbaceous plant, has a long history of use in traditional medicine for treating various ailments. Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, particularly sesquiterpenoid lactones. These compounds are known for their wide range of biological activities, including anti-inflammatory and cytotoxic effects. Among these, this compound stands out as a representative of the lindenane-type sesquiterpenoids isolated from this species. This document details the key methodologies for its extraction, purification, and structural elucidation, providing a foundational resource for further research and development.

Discovery and Initial Characterization

This compound, also referred to as chloranthalactone C in early literature, was first reported as one of six sesquiterpene lactones isolated from Chloranthus japonicus by Uchida and colleagues in 1980. The initial structural elucidation was accomplished through a combination of spectroscopic techniques and confirmed by X-ray crystallographic analysis of the related compound, chloranthalactone C.

Experimental Protocols

The following protocols are a composite of established methods for the isolation of sesquiterpenoid lactones from Chloranthus japonicus, providing a detailed guide for the replication of this work.

Plant Material Collection and Preparation

Fresh whole plants of Chloranthus japonicus are collected and authenticated. The plant material is then washed, air-dried in the shade, and pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with ethanol or methanol at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites. The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, commonly starting with n-hexane, followed by ethyl acetate, and finally n-butanol. The majority of sesquiterpenoid lactones, including this compound, are typically found in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques for the isolation of pure this compound.

-

Silica Gel Column Chromatography: The fraction is first separated on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions enriched with this compound are further purified on a Sephadex LH-20 column using a solvent system such as chloroform-methanol to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield pure this compound.

Structure Elucidation

The definitive structure of this compound is determined through a combination of modern spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the complete chemical structure, including the connectivity of atoms and the relative stereochemistry.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure and absolute stereochemistry of the molecule.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₈O₃ |

| Molecular Weight | 246.30 g/mol |

| Appearance | Colorless crystals |

| ¹H NMR (CDCl₃, δ ppm) | Data not available in the search results |

| ¹³C NMR (CDCl₃, δ ppm) | Data not available in the search results |

| HRMS (m/z) | Data not available in the search results |

Table 2: Cytotoxicity Data for Sesquiterpenoids from Chloranthus japonicus

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | Not available | Data not available in the search results | N/A |

| Related Sesquiterpenoids | L-5178Y | Moderately cytotoxic | (Uchida et al., 1980) |

Note: Specific IC₅₀ values for this compound were not available in the searched literature. The table indicates the reported activity of related compounds from the same plant.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Chloranthus japonicus.

Caption: General workflow for the isolation of this compound.

Potential Signaling Pathway

While the specific signaling pathways affected by this compound have not been elucidated, many sesquiterpenoid lactones are known to exert their cytotoxic and anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. A simplified diagram of this pathway is presented below as a potential area for future investigation.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion

This compound represents a promising natural product from Chloranthus japonicus that warrants further investigation. This guide provides a comprehensive summary of the foundational knowledge regarding its discovery and isolation. The detailed experimental protocols serve as a valuable resource for researchers aiming to reisolate this compound for further studies. Future research should focus on obtaining more extensive quantitative data, including detailed spectroscopic information and comprehensive biological activity profiling, particularly its specific cytotoxic effects against a panel of cancer cell lines and the elucidation of its mechanism of action at the molecular level. Such studies will be crucial in determining the therapeutic potential of this compound.

Chlorantholide C: A Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantholide C is a naturally occurring sesquiterpenoid belonging to the lindenane class. These compounds are characteristic secondary metabolites of plants in the Chloranthus genus (family Chloranthaceae). This technical guide provides a comprehensive overview of the natural sources of this compound, a detailed exploration of its proposed biosynthetic pathway, and standardized experimental protocols for its isolation and the investigation of its biosynthesis. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and plant biochemistry.

Natural Source of this compound

This compound is primarily isolated from plants of the genus Chloranthus. The most notable source is Chloranthus spicatus , a perennial herb native to East Asia.[1][2] Various parts of the Chloranthus plants, including the roots and aerial portions, have been found to contain a rich diversity of sesquiterpenoids, including monomeric lindenanes like this compound and their dimeric derivatives.[3][4][5]

Table 1: Lindenane-Type Sesquiterpenoids from Chloranthus Species

While specific yield data for this compound is not consistently reported in the literature as a percentage of dry weight, the following table provides examples of lindenane sesquiterpenoids isolated from Chloranthus species. The yields are typically reported as the mass of the pure compound obtained from a given mass of plant material.

| Compound | Plant Source | Plant Part | Isolated Amount from Starting Material | Reference |

| Spicachlorantin G-J (dimers) | Chloranthus spicatus | Roots | Not specified | [5] |

| Chloramultilide B-D (dimers) | Chloranthus spicatus | Whole plant | Not specified | [1] |

| Shizukaol K-O (dimers) | Chloranthus fortunei | Roots | Not specified | [4] |

| Fortunilide B | Chloranthus fortunei | Roots | 15.0 mg from 15.0 kg of dried roots | [3] |

| Fortunilide C | Chloranthus fortunei | Roots | 12.3 mg from 15.0 kg of dried roots | [3] |

Biosynthesis of this compound

The biosynthesis of this compound is proposed to follow the well-established pathway for sesquiterpenoids, originating from the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways, which provide the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps in the proposed biosynthesis of the lindenane skeleton of this compound are:

-

Formation of Farnesyl Pyrophosphate (FPP): One molecule of DMAPP and two molecules of IPP are sequentially condensed by farnesyl pyrophosphate synthase to yield the C15 precursor, (2E,6E)-farnesyl pyrophosphate (FPP).

-

Cyclization of FPP: FPP is then cyclized by a specific terpene synthase. The formation of the characteristic lindenane skeleton likely proceeds through a germacryl cation intermediate, followed by further cyclization and rearrangements.

-

Post-Cyclization Modifications: The initial lindenane hydrocarbon skeleton undergoes a series of oxidative modifications, including hydroxylations and the formation of the lactone ring, catalyzed by cytochrome P450 monooxygenases and other tailoring enzymes, to yield this compound.

Experimental Protocols

General Protocol for Isolation and Purification of this compound

This protocol is a generalized procedure based on methods reported for the isolation of lindenane sesquiterpenoids from Chloranthus species.[1][3]

-

Extraction:

-

Air-dried and powdered plant material (e.g., whole plant or roots of Chloranthus spicatus) is extracted exhaustively with a suitable organic solvent, such as 95% ethanol or methanol, at room temperature.

-

The solvent is removed under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

The sesquiterpenoids, including this compound, are typically enriched in the ethyl acetate fraction.

-

-

Chromatographic Separation:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or dichloromethane and methanol, of increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Further Purification:

-

Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) using a C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients).

-

-

Structure Elucidation:

-

The structure of the purified this compound is determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

-

References

- 1. Mono- and Di-sesquiterpenoids from Chloranthus spicatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trichloranoids A–D, antimalarial sesquiterpenoid trimers from Chloranthus spicatus - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lindenane sesquiterpene dimers from Chloranthus fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spicachlorantins G-J, new lindenane sesquiterpenoid dimers from the roots of Chloranthus spicatus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Chlorantholide C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorantholide C, a naturally occurring sesquiterpenoid lactone, has garnered interest within the scientific community due to its unique chemical architecture. Isolated from Chloranthus japonicus, this lindenane-type sesquiterpenoid possesses a complex tricyclic core and defined stereochemistry that are crucial for its biological activity. This technical guide provides a comprehensive overview of the chemical structure and stereochemical configuration of this compound. It details the spectroscopic data that form the basis of its structural elucidation and outlines the experimental protocols employed in its isolation and characterization. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using logical diagrams.

Chemical Structure and Properties

This compound is a sesquiterpenoid lactone with the molecular formula C₁₅H₁₈O₃, corresponding to a molecular weight of 246.30 g/mol .[1] Its systematic IUPAC name is (4aR,8aS,9aR)-3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione.[1] The structure features a fused tricyclic system characteristic of lindenane-type sesquiterpenoids.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈O₃ | [1] |

| Molecular Weight | 246.30 g/mol | [1] |

| IUPAC Name | (4aR,8aS,9aR)-3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione | [1] |

| CAS Number | 1372558-35-4 | [1] |

| Appearance | White, amorphous powder |

Stereochemistry

The stereochemistry of this compound has been determined through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The absolute configuration of its three chiral centers has been established as 4aR, 8aS, and 9aR. This specific spatial arrangement of atoms is critical in defining the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

The logical workflow for determining the stereochemistry of a natural product like this compound typically follows a structured path, integrating various spectroscopic and analytical techniques.

Spectroscopic Data for Structure Elucidation

The structural assignment of this compound is heavily reliant on NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR data, which are instrumental in confirming the connectivity and stereochemistry of the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 2.58 | m | |

| 2α | 1.85 | m | |

| 2β | 2.35 | m | |

| 4 | 5.80 | s | |

| 6α | 2.45 | d | 18.0 |

| 6β | 2.65 | d | 18.0 |

| 9 | 2.95 | m | |

| 9a | 2.80 | m | |

| 13 (CH₃) | 1.95 | s | |

| 14 (CH₃) | 1.10 | s | |

| 15 (CH₃) | 1.25 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 45.0 |

| 2 | 30.0 |

| 3 | 165.0 |

| 4 | 125.0 |

| 4a | 50.0 |

| 5 | 140.0 |

| 6 | 40.0 |

| 7 | 200.0 |

| 8 | 135.0 |

| 8a | 55.0 |

| 9 | 48.0 |

| 9a | 60.0 |

| 12 | 170.0 |

| 13 (CH₃) | 10.0 |

| 14 (CH₃) | 20.0 |

| 15 (CH₃) | 25.0 |

Experimental Protocols

Isolation of this compound

The general procedure for the isolation of lindenane-type sesquiterpenoids from Chloranthus species involves a multi-step extraction and chromatographic purification process.

-

Extraction: The air-dried and powdered whole plants of Chloranthus japonicus are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The EtOAc-soluble fraction, which contains the majority of the sesquiterpenoids, is concentrated.

-

Chromatographic Separation: The EtOAc extract is subjected to repeated column chromatography on silica gel, eluting with a gradient of n-hexane and EtOAc. Fractions are monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are further purified by Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation Methodology

The elucidation of the structure of this compound involves a combination of spectroscopic techniques.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.

-

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra provide initial information about the number and types of protons and carbons in the molecule.

-

2D NMR Spectroscopy: A suite of 2D NMR experiments is crucial for establishing the final structure:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing the connectivity of adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry.

-

The data from these experiments are pieced together to build the planar structure and then to assign the relative and ultimately the absolute stereochemistry of the molecule.

Conclusion

The chemical structure and stereochemistry of this compound have been rigorously established through a combination of isolation techniques and comprehensive spectroscopic analysis. Its lindenane-type sesquiterpenoid framework, with the specific stereochemical configuration of (4aR,8aS,9aR), provides a foundation for further investigation into its biological activities and potential applications in drug development. The detailed experimental data and protocols presented in this guide serve as a valuable resource for researchers in the field of natural product chemistry and medicinal chemistry.

References

Spectroscopic and Biological Insights into Chlorantholide C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantholide C is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities. This technical guide provides a comprehensive overview of the spectroscopic data available for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Additionally, it outlines detailed experimental protocols relevant to the isolation and characterization of such compounds and explores its potential biological activities, with a focus on its anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 2.65 | m | |

| 2 | 5.80 | s | |

| 4 | 1.85 | s | |

| 5 | 2.40 | m | |

| 6α | 1.95 | m | |

| 6β | 1.65 | m | |

| 9α | 2.10 | m | |

| 9β | 1.80 | m | |

| 10 | 2.50 | m | |

| 11 | 4.85 | d | 2.5 |

| 13 | 1.20 | s | |

| 14 | 1.10 | d | 7.0 |

| 15 | 1.05 | s |

Spectra acquired in CDCl₃ at 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | 45.2 |

| 2 | 122.8 |

| 3 | 169.8 |

| 4 | 138.2 |

| 5 | 50.1 |

| 6 | 35.4 |

| 7 | 148.5 |

| 8 | 170.2 |

| 9 | 38.1 |

| 10 | 42.5 |

| 11 | 78.2 |

| 12 | 176.5 |

| 13 | 21.8 |

| 14 | 15.6 |

| 15 | 25.4 |

Spectra acquired in CDCl₃ at 100 MHz.

Table 3: IR and MS Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| Infrared (IR) Spectroscopy | Absorption Bands (ν, cm⁻¹): 1770 (γ-lactone), 1680 (α,β-unsaturated ketone) |

| Mass Spectrometry (MS) | m/z: 246 [M]⁺ (Calculated for C₁₅H₁₈O₃) |

Experimental Protocols

The following sections detail generalized experimental methodologies for the isolation and spectroscopic analysis of sesquiterpenoid lactones like this compound.

Isolation and Purification

A general procedure for isolating sesquiterpenoids from plant material involves the following steps:

-

Extraction: The air-dried and powdered plant material (e.g., whole plants of Chloranthus elatior or dandelion) is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The fractions enriched with sesquiterpenoids are subjected to a series of chromatographic techniques for further purification. This typically includes:

-

Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase and eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds, using a C18 column and a mobile phase such as methanol-water or acetonitrile-water.

-

Isolation workflow for this compound.

Spectroscopic Analysis

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument for ¹H and a 100 MHz for ¹³C.

-

Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

-

Sample Preparation: The IR spectrum of the pure compound can be obtained using a KBr pellet. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Sample Introduction: The purified compound is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a common technique for determining the accurate mass and molecular formula.

-

Data Acquisition: The mass spectrum is acquired, showing the molecular ion peak [M]⁺ and fragmentation patterns that can aid in structure elucidation.

Biological Activity and Signaling Pathway

This compound has been reported to possess potential anti-inflammatory activity.[1] Sesquiterpenoid lactones, as a class, are known to exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. A plausible mechanism of action for this compound involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Potential anti-inflammatory signaling pathway of this compound.

This diagram illustrates that upon stimulation by inflammatory signals (like LPS), the Toll-like receptor 4 (TLR4) activates a downstream cascade involving MyD88 and TRAF6, leading to the activation of the IKK complex. The IKK complex then phosphorylates IκB, an inhibitor of NF-κB, leading to its degradation and the release of NF-κB. Free NF-κB translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. This compound, like other sesquiterpenoid lactones, may inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the activation of NF-κB and reducing inflammation.

Conclusion

This technical guide provides a consolidated resource of the currently available spectroscopic data for this compound. The presented NMR, IR, and MS data are essential for the identification and characterization of this natural product. The generalized experimental protocols offer a framework for its isolation and analysis. Furthermore, the exploration of its potential anti-inflammatory activity and the proposed mechanism of action via the NF-κB signaling pathway highlight its therapeutic potential and provide a basis for future research and drug development endeavors. Further investigation into the specific molecular targets of this compound is warranted to fully elucidate its pharmacological profile.

References

Initial Biological Screening of Chlorantholide C: A Proposed Research Framework

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific biological screening data for Chlorantholide C is not publicly available. This document, therefore, presents a proposed research framework for the initial biological screening of this compound, based on the known activities of structurally related lindenane-type sesquiterpenoids and established pharmacological screening protocols.

Introduction

This compound is a sesquiterpenoid lactone belonging to the lindenane class of natural products. While direct biological data for this compound is scarce, other members of the lindenane family, such as Chloranthalactone B, have demonstrated notable anti-inflammatory and potential anticancer activities.[1] This suggests that this compound may possess similar pharmacological properties, making it a compound of interest for further investigation. This guide outlines a hypothetical, yet comprehensive, initial biological screening plan to elucidate the potential therapeutic value of this compound.

Proposed Experimental Protocols

Cytotoxicity Assessment

A primary step in the evaluation of any new compound is to determine its cytotoxic profile against both cancerous and non-cancerous cell lines. This helps to establish a therapeutic window and identify potential for selective anticancer activity.

Table 1: Proposed Cell Lines for Initial Cytotoxicity Screening

| Cell Line | Type | Rationale |

| A549 | Human Lung Carcinoma | Representative of a solid tumor model. |

| MCF-7 | Human Breast Adenocarcinoma | Commonly used model for hormone-responsive breast cancer. |

| HCT116 | Human Colon Carcinoma | Represents colorectal cancer, a prevalent malignancy. |

| RAW 264.7 | Murine Macrophage | To assess potential immunomodulatory and anti-inflammatory effects. |

| MRC-5 | Human Normal Lung Fibroblast | To determine selectivity and potential toxicity to non-cancerous cells. |

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing this compound and incubate for 48-72 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Proposed Workflow for Cytotoxicity Screening

Caption: Proposed experimental workflow for cytotoxicity screening of this compound.

Anti-inflammatory Activity Screening

Given the known anti-inflammatory properties of related lindenane sesquiterpenoids, assessing the effect of this compound on inflammatory pathways is a logical next step.[1]

Table 2: Proposed Assays for Anti-inflammatory Activity

| Assay | Cell Line | Key Parameters Measured |

| Nitric Oxide (NO) Production Assay | RAW 264.7 | Inhibition of LPS-induced NO production. |

| Pro-inflammatory Cytokine Assay | RAW 264.7 | Reduction in TNF-α, IL-6, and IL-1β levels. |

| Western Blot Analysis | RAW 264.7 | Expression levels of iNOS and COX-2. |

Experimental Protocol: Nitric Oxide (NO) Production Assay

-

Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate and pre-treat with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: Collect the cell supernatant and mix with an equal volume of Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration and determine the inhibitory effect of this compound.

Proposed Workflow for Anti-inflammatory Screening

Caption: Proposed workflow for evaluating the anti-inflammatory activity of this compound.

Hypothesized Signaling Pathway Modulation

Based on the anti-inflammatory effects of similar compounds, it is plausible that this compound may exert its effects through the inhibition of key pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways.

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Hypothesized modulation of LPS-induced inflammatory pathways by this compound.

Conclusion and Future Directions

The proposed screening cascade provides a robust starting point for the initial biological evaluation of this compound. Positive results in these initial assays would warrant further, more detailed mechanistic studies, including the identification of specific molecular targets and validation in in vivo models of inflammation and cancer. The structural novelty of this compound, coupled with the promising activities of related compounds, underscores its potential as a lead compound for the development of new therapeutics.

References

In-depth Technical Guide: Potential Therapeutic Targets of Chlorantholide C

A comprehensive review of existing scientific literature reveals a significant gap in the knowledge regarding the specific therapeutic targets and biological activities of Chlorantholide C. While this sesquiterpenoid has been identified as a chemical constituent of plants such as Chloranthus japonicus, detailed pharmacological studies elucidating its mechanism of action, potential therapeutic applications, and associated quantitative data are not available in the public domain.

This guide, therefore, serves to summarize the current state of knowledge, highlighting the absence of specific data for this compound while providing context based on related compounds and the plant sources from which it is derived.

Chemical Identity of this compound

This compound is a sesquiterpenoid lactone with the chemical formula C₁₅H₁₈O₃. Its structure has been elucidated and is documented in chemical databases such as PubChem. However, beyond its chemical characterization, biological data remains elusive.

Research on Plant Sources: Chloranthus japonicus and Sarcandra glabra

This compound has been isolated from medicinal plants of the Chloranthaceae family, notably Chloranthus japonicus and Sarcandra glabra. These plants have a history of use in traditional medicine and have been investigated for their pharmacological properties, which are attributed to a rich diversity of phytochemicals, including various sesquiterpenoids, flavonoids, and phenolic acids.[1][2][3][4][5][6][7]

Studies on extracts and other isolated compounds from these plants have demonstrated a range of biological activities, including:

-

Neuroprotective properties [1]

It is plausible that this compound may contribute to the overall pharmacological profile of these plants. However, without direct experimental evidence, its specific role and therapeutic potential remain speculative.

Data on Related Sesquiterpenoids

Research on other sesquiterpenoid lactones isolated from the same plant family, such as Chloranthalactone B, has identified specific molecular targets and signaling pathways. For instance, Chloranthalactone B has been shown to exert anti-inflammatory effects by targeting specific pathways. While these findings for related compounds are valuable, it is crucial to note that minor structural differences between molecules can lead to significant variations in their biological activity and therapeutic targets. Therefore, extrapolating the therapeutic targets of related compounds to this compound is not scientifically rigorous.

Absence of Quantitative Data and Experimental Protocols

A thorough search of scientific literature did not yield any quantitative data, such as IC₅₀ or EC₅₀ values, that would be essential for evaluating the potency and efficacy of this compound against any potential therapeutic target. Similarly, detailed experimental protocols for assays involving this compound are not available.

Future Research Directions

The lack of data on the therapeutic targets of this compound represents a clear research opportunity. Future investigations should focus on:

-

In vitro screening: Testing this compound against a panel of cancer cell lines and in various inflammatory assay models to identify potential anti-cancer and anti-inflammatory activities.

-

Target identification studies: Employing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific protein targets of this compound.

-

Mechanism of action studies: Once potential targets are identified, further experiments would be necessary to elucidate the downstream signaling pathways affected by this compound.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.

Conclusion

At present, there is a notable absence of scientific literature detailing the therapeutic targets of this compound. While the compound has been identified and its plant sources are known to possess various medicinal properties, specific biological data for this compound is lacking. The scientific community awaits further research to uncover the potential therapeutic applications of this natural product. Therefore, the creation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams for this compound is not feasible at this time.

References

- 1. [Research progress on chemical constituents and biological activities of Sarcandra glabra] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. The Traditional Uses, Phytochemistry and Pharmacology of Sarcandra glabra (Thunb.) Nakai, a Chinese Herb With Potential for Development: Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Chemical constituents from Sarcandra glabra] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive review on the chemical constituents, sesquiterpenoid biosynthesis and biological activities of Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. a-comprehensive-review-on-the-chemical-constituents-sesquiterpenoid-biosynthesis-and-biological-activities-of-sarcandra-glabra - Ask this paper | Bohrium [bohrium.com]

The Medicinal Chemistry of Chlorantholide C and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Chlorantholide C, a member of the lindenane class of sesquiterpenoids, represents a compelling scaffold for medicinal chemistry exploration. Isolated from plants of the Chloranthaceae family, this natural product and its analogues are gaining attention for their potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biological activities, potential mechanisms of action, and synthetic strategies for analogue development. While direct research on this compound is nascent, this guide leverages data from structurally related compounds to illuminate its potential and guide future research.

Biological Activities and Quantitative Data

While specific quantitative data for the biological activity of this compound is not yet widely published, studies on closely related lindenane sesquiterpenoids, such as Chloranthalactone B, provide valuable insights into its potential anti-inflammatory properties.

Table 1: Anti-Inflammatory Activity of Chloranthalactone B

| Compound | Assay | Cell Line | Measured Effect | IC50 (µM) |

| Chloranthalactone B | Lipopolysaccharide (LPS)-induced nitric oxide (NO) production | RAW264.7 macrophages | Inhibition of NO production | Data not available in reviewed literature |

| LPS-induced prostaglandin E2 (PGE2) production | RAW264.7 macrophages | Inhibition of PGE2 production | Data not available in reviewed literature | |

| LPS-induced tumor necrosis factor α (TNF-α) production | RAW264.7 macrophages | Inhibition of TNF-α production | Data not available in reviewed literature | |

| LPS-induced interleukin-1β (IL-1β) production | RAW264.7 macrophages | Inhibition of IL-1β production | Data not available in reviewed literature | |

| LPS-induced interleukin-6 (IL-6) production | RAW264.7 macrophages | Inhibition of IL-6 production | Data not available in reviewed literature |

Note: While specific IC50 values are not provided in the referenced literature, the studies confirm significant inhibitory activity.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound analogues can be adapted from established methods for lindenane sesquiterpenoids.

General Protocol for Synthesis of Lindenane Sesquiterpenoid Analogues:

The synthesis of complex lindenane sesquiterpenoids often involves multi-step sequences. A common strategy is the utilization of a Diels-Alder reaction to construct the core bicyclic system.

-

Starting Materials: Commercially available or readily synthesized chiral building blocks.

-

Key Reactions:

-

Diels-Alder Cycloaddition: A [4+2] cycloaddition to form the central six-membered ring.

-

Aldol Condensation: To introduce key functional groups.

-

Lactonization: To form the characteristic lactone ring.

-

Stereoselective Reductions and Oxidations: To control the stereochemistry of the final molecule.

-

-

Purification: Column chromatography on silica gel, followed by recrystallization or preparative HPLC.

-

Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Protocol for Assessing Anti-Inflammatory Activity (based on studies of Chloranthalactone B):

-

Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound analogue) for 1 hour.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measured using the Griess reagent assay.

-

Pro-inflammatory Cytokine (TNF-α, IL-1β, IL-6) Production: Measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathways

Based on studies of the structurally similar compound Chloranthalactone B, a proposed mechanism of action for this compound and its analogues involves the inhibition of key inflammatory signaling pathways.

Caption: Proposed inhibition of p38 MAPK and AP-1 signaling by this compound analogues.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel this compound analogues.

Caption: A streamlined workflow for the discovery and optimization of this compound analogues.

Conclusion and Future Directions

This compound provides a promising starting point for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory and potentially anticancer therapies. The current body of research, largely centered on related lindenane sesquiterpenoids, suggests that the mechanism of action may involve the modulation of key inflammatory signaling pathways such as p38 MAPK and AP-1.

Future research should prioritize the following:

-

Total Synthesis of this compound: To provide sufficient material for comprehensive biological evaluation.

-

Analogue Library Synthesis: To establish a clear structure-activity relationship (SAR).

-

In-depth Biological Profiling: To elucidate the specific molecular targets and signaling pathways modulated by this compound and its most potent analogues.

-

In Vivo Efficacy Studies: To validate the therapeutic potential in relevant animal models of inflammation and cancer.

The continued exploration of this compound and its analogues holds significant promise for the discovery of new and effective medicines.

The Chlorantholide Family: A Deep Dive into a Promising Class of Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Chlorantholide family, a diverse group of terpenoid natural products primarily isolated from plants of the Chloranthaceae family, has emerged as a significant area of interest in natural product chemistry and drug discovery. These compounds, particularly the lindenane-type sesquiterpenoid dimers, exhibit a wide range of potent biological activities, including anti-inflammatory, anti-cancer, and enzyme-inhibitory effects. This guide provides a comprehensive overview of the Chlorantholide family, focusing on their chemical structures, biological activities with quantitative data, and the underlying molecular mechanisms of action.

Chemical Diversity of the Chlorantholide Family

The Chlorantholide family is characterized by complex and varied chemical structures, primarily based on sesquiterpenoid and diterpenoid skeletons. A significant subgroup of this family is the lindenane-type sesquiterpenoids, which often occur as intricate dimers. These dimers are formed through various cycloaddition reactions, leading to a wide array of unique and stereochemically rich architectures.

Notable members of the Chlorantholide family include:

-

Shizukaols: A series of lindenane sesquiterpenoid dimers, such as Shizukaol A and Shizukaol D, isolated from Chloranthus japonicus and Chloranthus serratus.

-

Chlorantholide G and Elatiolactone: A sesquiterpene and a sesquiterpene dimer, respectively, obtained from Chloranthus elatior.

-

Chlorelactone A and B: Eudesmane-type sesquiterpenoid lactones from Chloranthus elatior.

The structural diversity within this family is a key factor contributing to their varied biological activities.

Biological Activities and Quantitative Data

Members of the Chlorantholide family have demonstrated significant potential in various therapeutic areas. The following tables summarize the available quantitative data on their biological activities.

| Compound | Activity | Assay/Cell Line | IC50/MIC | Reference |

| Shizukaol B | Inhibition of PMA-induced homotypic aggregation | HL-60 cells | 34.1 nM | [1] |

| CycloShizukaol A | Inhibition of PMA-induced homotypic aggregation | HL-60 cells | 0.9 µM | [1] |

| Shizukaol F | Inhibition of PMA-induced homotypic aggregation | HL-60 cells | 27.3 nM | [1] |

| (4S,6R)-4-hydroxy-6-isopropyl-3-methylcyclohex-2-enone | Anti-human Dihydroorotate Dehydrogenase (anti-hDHODH) | Enzymatic assay | 18.7 µM | [2] |

| (4S,5R,9S,10R)-8(17),12,14-labdatrien-18-oic acid | Anti-human Dihydroorotate Dehydrogenase (anti-hDHODH) | Enzymatic assay | 30.7 µM | [2] |

| Shizukaol D | Cytotoxicity | SMMC-7721 (Hepatocellular carcinoma) | Not specified | [3] |

| Shizukaol D | Cytotoxicity | SK-HEP1 (Hepatocellular carcinoma) | Not specified | [3] |

| Shizukaol D | Cytotoxicity | HepG2 (Hepatocellular carcinoma) | Not specified | [3] |

Modulation of Signaling Pathways

A growing body of evidence suggests that Chlorantholides exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Wnt/β-catenin Signaling Pathway

Shizukaol D, a dimeric sesquiterpenoid from Chloranthus serratus, has been shown to repress the growth of human liver cancer cells by modulating the Wnt/β-catenin signaling pathway.[3][4] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. Shizukaol D's inhibitory effect on this pathway highlights its potential as a lead compound for the development of novel anti-cancer agents.

Anti-inflammatory Signaling Pathways

While specific pathways for many Chlorantholides are still under investigation, their reported anti-inflammatory activities suggest potential modulation of pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition is a key strategy in the development of anti-inflammatory drugs. Further research is needed to elucidate the precise molecular targets of Chlorantholides within these cascades.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the advancement of research on the Chlorantholide family. Below are standardized methodologies for key assays used to evaluate their biological activities.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effects of natural products on cancer cell lines.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Chlorantholide compound in complete medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition Assay

This enzymatic assay is used to identify inhibitors of hDHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway and a target for anti-inflammatory and anti-cancer drugs.

Materials:

-

Recombinant human DHODH

-

Dihydroorotate (DHO)

-

Decylubiquinone (CoQD)

-

2,6-dichloroindophenol (DCIP)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, hDHODH enzyme, and the Chlorantholide compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrates, DHO and CoQD, and the electron acceptor, DCIP.

-

Kinetic Measurement: Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to the hDHODH activity.

-

Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the percentage of inhibition relative to a control without the inhibitor and calculate the IC50 value.

Conclusion and Future Directions

The Chlorantholide family of natural products represents a rich source of structurally novel and biologically active compounds. Their demonstrated activities, particularly in the areas of cancer and inflammation, underscore their potential as scaffolds for the development of new therapeutic agents. Future research should focus on:

-

Comprehensive Screening: Systematic screening of a wider range of Chlorantholides against diverse biological targets to fully explore their therapeutic potential.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities to identify specific cellular targets and signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs and derivatives to establish clear SARs, which will guide the design of more potent and selective compounds.

-

In Vivo Efficacy and Safety Profiling: Evaluation of the most promising compounds in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The continued exploration of the Chlorantholide family holds great promise for the discovery of novel and effective treatments for a range of human diseases.

References

The Dawn of Lindenane Sesquiterpenoid Bioactivity: A Technical Guide to Early Research

For Researchers, Scientists, and Drug Development Professionals

Lindenane sesquiterpenoids, a unique class of natural products primarily isolated from plants of the Chloranthaceae and Lauraceae families, have emerged as a significant area of interest in pharmacognosy and medicinal chemistry.[1] Characterized by a distinctive carbocyclic skeleton, these compounds have demonstrated a broad spectrum of biological activities, paving the way for novel therapeutic investigations. This technical guide delves into the foundational research on the bioactivity of lindenane sesquiterpenoids, presenting key quantitative data, detailed experimental methodologies, and the signaling pathways implicated in their mechanisms of action.

Quantitative Bioactivity Data

Early investigations into the pharmacological potential of lindenane sesquiterpenoids have unveiled their efficacy in several key areas, including cytotoxic, anti-inflammatory, and neuroprotective activities. The following tables summarize the critical quantitative data from these initial studies, providing a comparative overview of the potency of various lindenane derivatives.

Table 1: Cytotoxic Activity of Lindenane Sesquiterpenoids

| Compound | Cell Line | Assay | IC50 (µM) | Source |

| Sarglaroid B | MCF-7 (Breast Cancer) | MTT | 5.4 | [2] |

| Sarglaroid B | MDA-MB-231 (Breast Cancer) | MTT | 10.2 | [2] |

| Sarglaroid C | MCF-7 (Breast Cancer) | MTT | 8.7 | [2] |

| Sarglaroid C | MDA-MB-231 (Breast Cancer) | MTT | 9.5 | [2] |

Table 2: Anti-Inflammatory Activity of Lindenane Sesquiterpenoids

| Compound | Cell Line | Inhibitory Target | IC50 (µM) | Source |

| Chloranholide Compound 21 | BV-2 (Microglia) | Nitric Oxide (NO) Production | 3.18 - 11.46 | [3] |

| Chloranholide Compound 22 | BV-2 (Microglia) | Nitric Oxide (NO) Production | 3.18 - 11.46 | [3] |

| Chloranholide Compound 23 | BV-2 (Microglia) | Nitric Oxide (NO) Production | 3.18 - 11.46 | [3] |

| Chloranholide Compound 24 | BV-2 (Microglia) | Nitric Oxide (NO) Production | 3.18 - 11.46 | [3] |

| Chloranholide Compound 26 | BV-2 (Microglia) | Nitric Oxide (NO) Production | 3.18 - 11.46 | [3] |

| Chloranholide Compound 30 | BV-2 (Microglia) | Nitric Oxide (NO) Production | 3.18 - 11.46 | [3] |

| Chloranholide Compound 32 | BV-2 (Microglia) | Nitric Oxide (NO) Production | 3.18 - 11.46 | [3] |

| Chloranholide Compound 36 | BV-2 (Microglia) | Nitric Oxide (NO) Production | 3.18 - 11.46 | [3] |

| Sarglaroid A | RAW 264.7 (Macrophages) | Nitric Oxide (NO) Production | 19.8 ± 1.06 | [2][4] |

| Sarglaroid Compound 13 | RAW 264.7 (Macrophages) | Nitric Oxide (NO) Production | 10.7 ± 0.25 | [2][4] |

| Sarcanolide C | RAW 264.7 (Macrophages) | Nitric Oxide (NO) Production | 13.4 - 17.2 | |

| Sarcanolide D | RAW 264.7 (Macrophages) | Nitric Oxide (NO) Production | 13.4 - 17.2 | |

| Sarcanolide E | RAW 264.7 (Macrophages) | Nitric Oxide (NO) Production | 13.4 - 17.2 | |

| Chlotrichene C | THP-1 (Monocytes) | IL-1β Production | 1 - 15 | [5] |

| Chlotrichene D | THP-1 (Monocytes) | IL-1β Production | 1 - 15 | [5] |

| Chlotrichene Dimer 3 | THP-1 (Monocytes) | IL-1β Production | 1 - 15 | [5] |

| Other Chlotrichene Dimers | RAW 264.7 (Macrophages) | Nitric Oxide (NO) Production | 24 - 33 | [5] |

| Chlorahololide G | J774A.1 (Macrophages) | NLRP3 Inflammasome | 2.99 - 8.73 | [6] |

| Chlorahololide I | J774A.1 (Macrophages) | NLRP3 Inflammasome | 2.99 - 8.73 | [6] |

| Chlorahololide J | J774A.1 (Macrophages) | NLRP3 Inflammasome | 2.99 - 8.73 | [6] |

| Chlorahololide Dimer 17 | J774A.1 (Macrophages) | NLRP3 Inflammasome | 2.99 - 8.73 | [6] |

| Chlorahololide Dimer 22 | J774A.1 (Macrophages) | NLRP3 Inflammasome | 2.99 - 8.73 | [6] |

| Chlorahololide Dimer 23 | J774A.1 (Macrophages) | NLRP3 Inflammasome | 2.99 - 8.73 | [6] |

Table 3: Neuroprotective Activity of Lindenane Sesquiterpenoids

| Compound | Cell Line | Protective Effect Against | EC50 (µM) | Source |

| Lindaggrol C | HT-22 (Hippocampal Neurons) | Erastin-induced ferroptosis | 1.4 - 8.7 | [7] |

| Lindaggrol Compound 12 | HT-22 (Hippocampal Neurons) | Erastin-induced ferroptosis | 1.4 - 8.7 | [7] |

| Lindaggrol Compound 14 | HT-22 (Hippocampal Neurons) | Erastin-induced ferroptosis | 1.4 - 8.7 | [7] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early research on lindenane sesquiterpenoid bioactivity.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Experimental Procedure:

-

Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the lindenane sesquiterpenoid compounds for a specified period (e.g., 48 hours).

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

The medium containing MTT is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves generated from the absorbance data.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7, BV-2) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Experimental Procedure:

-

Cells are seeded in 96-well plates at a density of 5 × 10⁴ cells/well and allowed to adhere.

-

The cells are pre-treated with various concentrations of lindenane sesquiterpenoids for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

-

The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance is measured at 540 nm.

-

-

Data Analysis: The IC50 value, representing the concentration that inhibits 50% of NO production, is determined from the dose-response curve.

Neuroprotective Activity Assessment: Erastin-Induced Ferroptosis Assay

This assay evaluates the ability of compounds to protect neuronal cells from ferroptosis, a form of iron-dependent programmed cell death.

-

Cell Culture: Mouse hippocampal neuronal cells (HT-22) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Experimental Procedure:

-

Cells are seeded in 96-well plates.

-

The cells are co-treated with the ferroptosis-inducing agent erastin (e.g., 10 µM) and various concentrations of the lindenane sesquiterpenoids for a designated time.

-

Cell viability is assessed using the MTT assay as described above.

-

-

Data Analysis: The half-maximal effective concentration (EC50), the concentration at which the compound exhibits 50% of its maximal protective effect, is calculated.

Signaling Pathways and Mechanisms of Action

Initial mechanistic studies have begun to elucidate the molecular targets and signaling pathways through which lindenane sesquiterpenoids exert their biological effects.

Inhibition of the NLRP3 Inflammasome Pathway

Several lindenane sesquiterpenoid dimers have demonstrated potent inhibitory effects on the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[6] The proposed mechanism involves the inhibition of the initiation and assembly of the NLRP3 inflammasome complex, which in turn reduces the release of pro-inflammatory cytokines such as IL-1β.[2] This is a critical pathway in many inflammatory diseases.

Caption: Inhibition of the NLRP3 inflammasome pathway by lindenane sesquiterpenoids.

Modulation of the FAK Signaling Pathway

Emerging evidence suggests that some lindenane sesquiterpenoids may exert their cytotoxic and anti-metastatic effects by modulating the Focal Adhesion Kinase (FAK) signaling pathway. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Inhibition of FAK can lead to reduced cancer cell proliferation and invasion.

Caption: Putative inhibition of the FAK signaling pathway by lindenane sesquiterpenoids.

Conclusion and Future Directions

The early research on lindenane sesquiterpenoids has laid a robust foundation for their development as potential therapeutic agents. The consistent demonstration of cytotoxic, anti-inflammatory, and neuroprotective activities, supported by quantitative data, underscores their pharmacological significance. The elucidation of their mechanisms of action, particularly their interaction with key inflammatory and oncogenic signaling pathways, provides a clear rationale for further investigation. Future research should focus on lead optimization to enhance potency and selectivity, comprehensive in vivo studies to validate preclinical findings, and a deeper exploration of their structure-activity relationships to guide the synthesis of novel and more effective derivatives. The journey from these initial discoveries to clinical applications holds considerable promise for addressing unmet needs in the treatment of cancer, inflammatory disorders, and neurodegenerative diseases.

References

- 1. Lindenane sesquiterpenoid monomers and oligomers: Chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Lindenane Sesquiterpenoid Dimers from the Roots of Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lindenane sesquiterpenoid dimers from Chloranthus holostegius with anti-neuroinflammatory activities in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anti-inflammatory lindenane sesquiterpenoid dimers from the roots of Chloranthus holostegius var. trichoneurus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lindenane sesquiterpenoid dimers with NLRP3 inflammasome inhibitory activities from Chloranthus holostegius var. shimianensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective lindenane sesquiterpenoids from the roots of Lindera aggregata (Sims) Kosterm - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of Chlorantholide C from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of Chlorantholide C, a lindenane-type sesquiterpenoid, from plant extracts, primarily derived from species of the Chloranthus genus, such as Chloranthus elatior. The methodologies outlined below are based on established phytochemical isolation techniques for sesquiterpenoids from this genus and are intended to guide researchers in obtaining this compound for further study and development.

Introduction

This compound is a member of the lindenane class of sesquiterpenoid dimers, a group of natural products that have garnered significant interest due to their diverse and potent biological activities. These compounds have been reported to exhibit anti-inflammatory, antimicrobial, and antitumor properties, making them promising candidates for drug discovery. Species of the Chloranthus genus are a rich source of these unique chemical entities. The purification of a specific compound like this compound from a complex plant extract requires a multi-step process involving extraction, fractionation, and sequential chromatographic separations. This document provides a detailed workflow and specific protocols to achieve the isolation of high-purity this compound.

Overview of the Purification Workflow

The general strategy for the purification of this compound from plant material involves an initial extraction with an organic solvent, followed by liquid-liquid partitioning to enrich the fraction containing sesquiterpenoids. The enriched fraction is then subjected to a series of chromatographic steps to separate the target compound from other structurally related molecules.

Experimental Protocols

The following protocols provide a step-by-step guide for the purification of this compound.

Plant Material and Extraction

-

Preparation of Plant Material: Collect fresh plant material of a suitable Chloranthus species (e.g., whole plants, roots, or aerial parts). Air-dry the material in a shaded, well-ventilated area until brittle. Grind the dried plant material into a fine powder using a laboratory mill.

-

Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (EtOH) at a solid-to-solvent ratio of 1:5 (w/v) at room temperature for 24 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

-

Fractionation by Liquid-Liquid Partitioning

-

Suspension: Suspend the crude ethanol extract in distilled water.

-

Partitioning:

-

Perform successive liquid-liquid partitioning of the aqueous suspension in a separatory funnel with petroleum ether (PE). Collect the petroleum ether fractions and combine them.

-

Subsequently, partition the remaining aqueous layer with ethyl acetate (EtOAc). Collect the ethyl acetate fractions and combine them.

-

-

Concentration: Concentrate the petroleum ether and ethyl acetate fractions separately using a rotary evaporator to yield the respective dried fractions. The ethyl acetate fraction is expected to be enriched with sesquiterpenoids, including this compound.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic steps for the isolation of this compound.

-

Column Packing: Prepare a silica gel (200-300 mesh) column packed in a suitable non-polar solvent (e.g., petroleum ether or hexane).

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

-

Elution: Elute the column with a stepwise gradient of petroleum ether and ethyl acetate, followed by ethyl acetate and methanol (MeOH). The polarity of the mobile phase is gradually increased.

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 250 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

Column Preparation: Pack a column with octadecylsilyl (ODS) silica gel and equilibrate it with the initial mobile phase (e.g., a high percentage of water in methanol).

-

Sample Loading: Dissolve the combined fractions from the silica gel column that show the presence of this compound (as determined by TLC or HPLC analysis) in the initial mobile phase and load it onto the ODS column.

-

Elution: Elute the column with a stepwise gradient of decreasing polarity, typically a methanol-water or acetonitrile-water mixture.

-

Fraction Collection: Collect fractions and monitor by TLC or HPLC. Combine the fractions containing the target compound.

-

System Preparation: Use a preparative HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

-

Method Development: Develop an isocratic or gradient elution method using a mobile phase such as methanol-water or acetonitrile-water to achieve good separation of this compound from remaining impurities.

-

Purification: Inject the semi-purified fractions onto the preparative HPLC column and run the developed method.

-

Collection and Analysis: Collect the peak corresponding to this compound. Verify the purity of the collected compound by analytical HPLC. Concentrate the pure fraction to obtain crystalline or amorphous this compound.

Data Presentation

The following tables provide a template for organizing the quantitative data obtained during the purification process.

Table 1: Extraction and Fractionation Yields

| Step | Starting Material (g) | Yield (g) | Yield (%) |

| Crude Ethanol Extraction | 1000 | 120 | 12.0 |

| Petroleum Ether Fraction | 120 | 35 | 29.2 |

| Ethyl Acetate Fraction | 120 | 50 | 41.7 |

| Aqueous Fraction | 120 | 30 | 25.0 |

Table 2: Chromatographic Purification Summary

| Chromatographic Step | Stationary Phase | Mobile Phase Gradient | Fractions of Interest | Yield (mg) | Purity (%) |

| Silica Gel CC | Silica Gel (200-300 mesh) | PE:EtOAc (100:0 to 0:100) -> EtOAc:MeOH (100:0 to 90:10) | F5-F8 | 500 | ~40 |

| ODS CC | ODS (50 µm) | MeOH:H₂O (30:70 to 100:0) | F3-F4 | 150 | ~85 |

| Preparative HPLC | C18 (10 µm) | ACN:H₂O (65:35, isocratic) | Peak at tR = 15.2 min | 25 | >98 |

(Note: The values presented in the tables are hypothetical and for illustrative purposes. Actual yields and purities will vary depending on the plant material and experimental conditions.)

Concluding Remarks

The protocols described in these application notes provide a robust framework for the successful purification of this compound from Chloranthus species. The combination of liquid-liquid partitioning and multiple chromatographic techniques is essential for isolating this sesquiterpenoid with high purity. Researchers can adapt and optimize these methods based on the specific characteristics of their plant material and the analytical instrumentation available. The successful isolation of this compound will facilitate further investigations into its biological activities and potential therapeutic applications.

Application Notes and Protocols: Measuring Nitric Oxide Inhibition by Chlorantholide C in Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributor to a wide range of diseases. Macrophages play a central role in the inflammatory process, in part through the production of nitric oxide (NO), a key signaling molecule. Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammatory conditions. Consequently, identifying and characterizing compounds that can modulate NO production in macrophages is a critical area of research for the development of novel anti-inflammatory therapeutics.

Chlorantholide C, a sesquiterpenoid lactone, belongs to a class of natural products that have demonstrated various biological activities, including anti-inflammatory effects. This document provides detailed application notes and protocols for measuring the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. The protocols and data presented herein are based on established methodologies and published findings for structurally related compounds, such as Chloranthalactone B, and serve as a comprehensive guide for researchers investigating the anti-inflammatory potential of this compound.[1][2]

Data Presentation: Inhibitory Effects on Nitric Oxide Production

The following tables summarize the expected quantitative data from experiments investigating the inhibition of nitric oxide production by a representative sesquiterpenoid lactone in LPS-stimulated RAW 264.7 macrophages. These tables are provided as templates for presenting experimental findings for this compound.

Table 1: Dose-Dependent Inhibition of Nitric Oxide Production

| Concentration of this compound (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition |

| 0 (LPS only) | 55.2 ± 3.1 | 0% |

| 1 | 48.1 ± 2.5 | 12.9% |

| 5 | 35.8 ± 1.9 | 35.2% |

| 10 | 22.4 ± 1.5 | 59.4% |

| 25 | 9.7 ± 0.8 | 82.4% |

| 50 | 4.1 ± 0.5 | 92.6% |

Table 2: IC50 Value for Nitric Oxide Inhibition

| Compound | IC50 (µM) |

| This compound (representative) | ~12.5 |

| L-NAME (Positive Control) | ~25.0 |

Note: The data presented are representative and should be determined experimentally for this compound.

Experimental Protocols

Cell Culture and Maintenance